Structural Differentiation from Positional Isomer 2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol
4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol is a distinct positional isomer of 2-bromo-4-(1,2,4-oxadiazol-3-yl)phenol. The key differentiation lies in the substitution pattern on the phenol ring: the target compound features the bromine and oxadiazole groups in a para and ortho relationship, respectively, whereas its isomer has them in an ortho and para arrangement . This structural difference creates a unique molecular geometry and electronic distribution profile.
| Evidence Dimension | Positional Isomerism |
|---|---|
| Target Compound Data | 4-Bromo substitution pattern on a 2-(1,2,4-oxadiazol-3-yl)phenol core |
| Comparator Or Baseline | 2-Bromo substitution pattern on a 4-(1,2,4-oxadiazol-3-yl)phenol core |
| Quantified Difference | Qualitative difference in dipole moment and steric hindrance around the phenol -OH group. Quantitative data is not available for these specific isomers. |
| Conditions | Structural analysis based on molecular connectivity |
Why This Matters
Positional isomerism directly impacts binding affinity and selectivity in biological systems; using the correct isomer is essential for validating SAR hypotheses and avoiding false negatives in drug discovery screens.
